Product packaging for 2-Hydroxy-2'-methoxyacetophenone(Cat. No.:CAS No. 224321-19-1)

2-Hydroxy-2'-methoxyacetophenone

Cat. No.: B1625280
CAS No.: 224321-19-1
M. Wt: 166.17 g/mol
InChI Key: ZUHXADCMYFAQEY-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ketones and Acetophenones Research

Aromatic ketones are a class of organic compounds where a carbonyl group is attached to at least one aromatic ring. chemicalnote.com Acetophenone (B1666503), the simplest aromatic ketone with the formula C6H5C(O)CH3, serves as the parent compound for a vast family of derivatives, including 2-Hydroxy-2'-methoxyacetophenone. wikipedia.orgnih.gov These compounds are fundamental building blocks and intermediates in organic synthesis. nih.gov

The reactivity of the carbonyl group and the aromatic ring in these molecules allows for a wide range of chemical transformations. Research in this area often focuses on developing new synthetic methodologies and understanding the influence of different substituents on the molecule's properties and reactivity. azom.com The presence of both a hydroxyl and a methoxy (B1213986) group in this compound, for instance, can influence its electronic properties and reactivity in electrophilic substitution reactions.

Historical Perspectives and Key Discoveries in Acetophenone Chemistry

The journey of acetophenone chemistry began in 1857 with its first synthesis by French chemist Charles Friedel. nih.gov A major breakthrough came with the development of the Friedel-Crafts acylation, a reaction that became a cornerstone for the industrial synthesis of acetophenones. nih.gov Initially isolated from the heavy-oil fraction of coal tar, acetophenone was later found to be a byproduct of the cumene (B47948) process, a primary industrial method for producing phenol (B47542) and acetone. wikipedia.orgnih.gov

In the late 19th and early 20th centuries, acetophenone, under the name "Hypnone," was even used medicinally as a hypnotic and anticonvulsant. wikipedia.org Over the years, research has expanded to a vast array of substituted acetophenones, each with its unique characteristics and potential applications. This exploration has been driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Scope and Significance of Academic Research on the Compound

Academic research on this compound and its isomers, such as 2'-Hydroxy-4'-methoxyacetophenone and 2'-Hydroxy-5'-methoxyacetophenone, is multifaceted. thermofisher.comchemicalbook.com Studies often investigate their synthesis, spectroscopic characterization, and potential as precursors for more complex molecules. For example, 2'-Hydroxy-5'-methoxyacetophenone is noted as a byproduct in the Elbs persulfate oxidation of phenols and is used in the preparation of substituted chromanone and chromone (B188151) derivatives. chemicalbook.com

The synthesis of these compounds can be achieved through various methods, including the reaction of a corresponding dihydroxyacetophenone with dimethyl sulfate (B86663). chemicalbook.comgoogle.com Researchers are continuously working on optimizing these synthetic routes to improve yield and reduce byproducts. google.com The investigation of their chemical and physical properties, such as melting point, boiling point, and solubility, is crucial for their application in various chemical processes. sigmaaldrich.comepa.govsigmaaldrich.comsigmaaldrich.com

Furthermore, the biological activities of derivatives of hydroxy-methoxyacetophenones are an active area of research. For instance, metal complexes of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone have been synthesized and studied for their potential biological applications. researchgate.net This highlights the role of these acetophenone derivatives as scaffolds in the development of new chemical entities with potential therapeutic or industrial value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1625280 2-Hydroxy-2'-methoxyacetophenone CAS No. 224321-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHXADCMYFAQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464010
Record name 2-HYDROXY-2'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224321-19-1
Record name 2-HYDROXY-2'-METHOXYACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Derivatization Strategies

Established Synthetic Pathways

Established synthetic routes for 2-hydroxy-2'-methoxyacetophenone are foundational methods that have been widely used and are well-documented in chemical literature. These pathways include classical reactions such as Friedel-Crafts acylation, O-alkylation of precursor molecules, and various condensation reactions to construct the desired molecular scaffold.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. nih.gov This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent, like an acyl chloride or acid anhydride (B1165640), for electrophilic aromatic substitution. nih.govbartleby.com

In the context of synthesizing hydroxy- and methoxy-substituted acetophenones, the Fries rearrangement, a specific type of Friedel-Crafts reaction, is often utilized. This involves the rearrangement of a phenolic ester to a hydroxyaryl ketone. For instance, phenol (B47542) can be acetylated to form phenyl acetate, which then undergoes a Lewis acid-catalyzed rearrangement to yield a mixture of o- and p-hydroxyacetophenone. google.com The ratio of these isomers can be influenced by reaction conditions.

A common strategy for synthesizing 4-methoxyacetophenone involves the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride. bartleby.com Zeolite catalysts, particularly mordenite (B1173385), have shown high selectivity and conversion rates in this reaction, offering a more environmentally friendly alternative to traditional Lewis acids. scirp.org The reaction of anisole with acetic anhydride using a mordenite catalyst in acetic acid can lead to a quantitative conversion to 4-methoxyacetophenone with high selectivity. scirp.org

Table 1: Examples of Friedel-Crafts Acylation Reactions for Acetophenone (B1666503) Synthesis

Starting MaterialAcylating AgentCatalystProductYieldReference
AnisoleAcetic AnhydrideMordenite Zeolite4-Methoxyacetophenone>99% scirp.org
PhenolAcetyl ChlorideLewis AcidPhenol Acetate- google.com
Phenol AcetateAluminum Chloride-o-Hydroxyacetophenone65.43% google.com
p-XyleneOxalyl Chloride / AnisoleAluminum ChlorideUnsymmetrical Benzophenone- udel.edu

This table is interactive and allows for sorting and filtering of data.

O-Alkylation Reactions via Hydroxyacetophenone Precursors

O-alkylation is a direct method for introducing the methoxy (B1213986) group onto a hydroxyacetophenone scaffold. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide. chemicalbook.comorganic-chemistry.org

A typical procedure for the synthesis of 2'-methoxyacetophenone (B1218423) involves the reaction of 2'-hydroxyacetophenone (B8834) with dimethyl sulfate in the presence of a base like lithium hydroxide (B78521) monohydrate in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This method can achieve high yields, with one reported synthesis demonstrating an 86% yield after a 60-hour reaction time. chemicalbook.com

Another approach involves phase-transfer catalysis. For example, 2,4-dihydroxyacetophenone can be selectively methylated to produce 2-hydroxy-4-methoxyacetophenone using dimethyl sulfate in a two-phase system of an aromatic hydrocarbon and an aqueous alkaline solution, with a phase-transfer catalyst like tetra-n-butylammonium bromide. google.com This method is advantageous for industrial-scale production due to its low cost and controlled reaction conditions. google.com

Table 2: O-Alkylation Reactions for Methoxyacetophenone Synthesis

Hydroxyacetophenone PrecursorAlkylating AgentBaseCatalystProductYieldReference
o-HydroxyacetophenoneDimethyl SulfateLithium Hydroxide Monohydrate-2'-Methoxyacetophenone86% chemicalbook.com
2,4-DihydroxyacetophenoneDimethyl SulfateAqueous Alkaline SolutionTetra-n-butylammonium Bromide2-Hydroxy-4-methoxyacetophenone- google.com

This table is interactive and allows for sorting and filtering of data.

Condensation Reactions for Scaffold Construction

Condensation reactions, particularly the Claisen-Schmidt condensation, are instrumental in building larger molecular scaffolds from acetophenone derivatives. mdpi.com This reaction involves the base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. researchgate.net

For instance, 2'-hydroxyacetophenones can be reacted with various substituted benzaldehydes in the presence of a base like potassium hydroxide (KOH) in ethanol (B145695) to synthesize chalcones (1,3-diaryl-2-propen-1-ones). mdpi.com These chalcone (B49325) frameworks are precursors to a wide range of flavonoids and other biologically active molecules. researchgate.net The reaction conditions can be modified, for example, by using sodium hydride in dimethylformamide. mdpi.com

Furthermore, the condensation of two molecules of 2-hydroxy-2'-aminoacetophenone can lead to the formation of a dihydropyrazine. researchgate.net The rate-determining step in this process is the reaction of two aminoketone molecules to form an aminoalcohol intermediate. researchgate.net Such condensation reactions highlight the versatility of the acetophenone scaffold in constructing complex heterocyclic systems.

Advanced and Specialized Synthetic Approaches

Beyond the classical methods, advanced and specialized synthetic approaches offer greater control over the synthesis of functionalized acetophenones, including regioselectivity and stereochemistry.

Organometallic Routes to Functionalized Acetophenones

Organometallic chemistry provides powerful tools for the selective functionalization of aromatic rings. An organometallic route to 2'-hydroxy-6'-methoxyacetophenone starts from 3-methoxyphenol (B1666288). tandfonline.com The key step involves the selective metallation at the 2-position of a protected 3-methoxyphenol using butyllithium. The resulting aryllithium species is then converted to an organozinc compound by adding zinc chloride, which subsequently reacts with acetyl chloride under palladium catalysis to yield the desired product in 66% yield. tandfonline.com

Ruthenium(II) complexes have been employed as catalysts in the transfer hydrogenation of acetophenone, demonstrating the role of organometallic species as catalytic intermediates. acs.org While not a direct synthesis of the title compound, this research illustrates the application of organometallic complexes in transformations involving the acetophenone core.

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity is crucial when multiple reactive sites are present on an aromatic ring. The Fries rearrangement of phenyl acetate, for example, can be directed to favor the ortho or para isomer by careful selection of reaction conditions.

A biocatalytic approach has been developed for the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide. nih.gov This method utilizes the co-expression of an engineered epoxide hydrolase and an alcohol dehydrogenase. The epoxide hydrolase enantioselectively hydrolyzes the racemic starting material to a diol, which is then oxidized by the alcohol dehydrogenase to the acyloin, 2-hydroxyacetophenone. nih.gov This enzymatic cascade offers a sustainable and highly selective route to the target molecule.

Furthermore, the cyclization of m-hydroxyphenethyl ketone O-2,4-dinitrophenyloximes has been shown to produce 8-hydroxytetrahydroquinolines in a regioselective manner, showcasing how functionalized acetophenone derivatives can be used to construct complex heterocyclic systems with defined regiochemistry. elsevierpure.com

Biogenesis and Isolation from Natural Sources

There is no scientific literature detailing the biogenesis or isolation of this compound (or 2-Hydroxy-1-(2-methoxyphenyl)ethanone) from any natural source. Searches for its presence in the specified organisms yielded no results.

Plant-Derived Origins (e.g., Paeonia suffruticosa, Exacum affine)

No evidence was found for the isolation of this compound from Paeonia suffruticosa or Exacum affine. The prominent acetophenone isolated from Paeonia suffruticosa is Paeonol (B1678282) , which is an isomer with the chemical name 1-(2-hydroxy-4-methoxyphenyl)ethanone. nist.govchemspider.com

Identification in Microbial and Marine Organism Extracts (e.g., Hippocampus kuda, Fungi)

The target compound has not been identified in extracts from fungi or the seahorse Hippocampus kuda. Research on Hippocampus kuda has led to the isolation of a different, but related, molecule: 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone . nih.gov This brominated acetophenone derivative was studied for its anti-inflammatory properties. nih.gov There is no mention of the non-brominated parent compound or the requested isomer in this source.

Biogenetic Pathways and Enzymatic Synthesis

Due to the compound's apparent absence from natural sources, no information exists regarding its potential biogenetic pathways or any enzymatic synthesis routes. Biosynthetic studies typically focus on compounds that have been identified and isolated from living organisms.

Mechanistic Insights into Chemical Reactivity and Transformations

Fundamental Reaction Pathways and Mechanisms

The unique arrangement of functional groups in 2-Hydroxy-2'-methoxyacetophenone allows it to participate in a diverse range of chemical reactions, from ring-opening of epoxides to complex cyclizations forming heterocyclic systems.

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which makes them susceptible to ring-opening reactions by nucleophiles. youtube.combyjus.com Under acidic conditions, the reaction mechanism is initiated by the protonation of the epoxide's oxygen atom. This step creates a better leaving group and activates the epoxide ring for nucleophilic attack. masterorganicchemistry.comyoutube.com

The nucleophile then attacks one of the two electrophilic carbon atoms of the epoxide. For an unsymmetrical epoxide, the regioselectivity of the attack is a key consideration. The nucleophile preferentially attacks the more substituted carbon atom, a process that proceeds through a mechanism with significant SN1 character. youtube.comlibretexts.orgchemistrysteps.com The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack and resulting in an anti-dihydroxylation product relative to the original alkene from which an epoxide could be formed. masterorganicchemistry.comlibretexts.org

In a reaction involving this compound as the nucleophile under acidic conditions, the phenolic hydroxyl group would attack the protonated epoxide. The reaction would proceed as follows:

Protonation of the Epoxide: An acid catalyst protonates the oxygen atom of the epoxide ring.

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of this compound attacks the more substituted carbon of the protonated epoxide.

Ring-Opening: The C-O bond of the epoxide breaks, relieving the ring strain.

Deprotonation: A final deprotonation step yields the final product, an ether, and regenerates the acid catalyst.

This reaction results in the formation of a trans-configurated product. byjus.comlibretexts.org

Photodecarbonylation is a photochemical reaction where a molecule containing a carbonyl group expels carbon monoxide (CO) upon absorption of light. While specific studies on the photodecarbonylation of this compound are not extensively documented in the reviewed literature, the behavior of acetophenones in photochemical reactions is well-established. Acetophenone (B1666503) and its derivatives are known to undergo various photochemical transformations, and the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) can influence the reaction pathways and efficiencies. The process typically involves the excitation of the ketone to a singlet or triplet state, followed by α-cleavage (Norrish Type I reaction) to form a radical pair, which can then lose CO.

Hydrazones are a class of organic compounds with the structure R₂C=NNR₂ and are typically formed through the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. asianpubs.orgnih.gov this compound readily reacts with hydrazines, such as hydrazine hydrate (B1144303) or substituted hydrazines like phenylhydrazine, to form the corresponding hydrazone. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acetophenone, followed by the elimination of a water molecule.

The resulting hydrazone can be characterized using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the hydrazone is confirmed by the disappearance of the C=O stretching band of the ketone and the appearance of a characteristic C=N (imine) stretching vibration, typically in the range of 1615-1620 cm⁻¹. asianpubs.org The broad O-H stretching band from the phenolic group remains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the signals corresponding to the aromatic and methoxy group protons will be present. A key indicator of hydrazone formation is the appearance of a new signal for the N-H proton(s), often as a broad singlet. researchgate.netnih.gov The chemical shifts of the protons adjacent to the newly formed C=N bond are also altered.

Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the formed hydrazone, confirming the condensation. asianpubs.org

Studies on a similar compound, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, confirm that the hydrazone exists in the keto form in the solid state and adopts an E configuration at the C=N double bond. nih.gov

Table 1: Predicted Spectroscopic Data for the Hydrazone of this compound
TechniqueKey FeatureExpected ObservationReference
IR SpectroscopyC=N Stretch~1615 cm⁻¹ asianpubs.org
O-H StretchBroad band ~3400 cm⁻¹ asianpubs.org
¹H NMR Spectroscopy-OCH₃ ProtonsSinglet, ~3.8-3.9 ppm asianpubs.org
-OH ProtonSinglet, downfield >10 ppm asianpubs.org
N-H ProtonBroad singlet, downfield nih.gov

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the strategic placement of its reactive functional groups.

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation reaction. rasayanjournal.co.innih.gov This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. researchgate.netugm.ac.id In this case, this compound would be reacted with a suitable benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield a 2'-hydroxychalcone (B22705) derivative. rasayanjournal.co.innih.gov The base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine or its derivatives. thepharmajournal.comresearchgate.net The chalcone (B49325) derived from this compound can be reacted with hydrazine hydrate, often in the presence of a catalyst like acetic acid, to yield a pyrazoline. nih.govsci-hub.se The reaction proceeds via a Michael addition of the hydrazine to the chalcone's double bond, followed by intramolecular cyclization and dehydration.

Chromones: Chromones (4H-1-benzopyran-4-ones) can be synthesized from 2-hydroxyacetophenones through various methods. One common route involves reaction with a one-carbon synthon. For instance, treatment with a complex of 2,4,6-trichloro-1,3,5-triazine and dimethylformamide (DMF) can achieve a one-flask synthesis. researchgate.net Another method involves condensation with an ethyl carboxylate ester in the presence of a strong base. core.ac.uk A widely used method is the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone using hydrogen peroxide in an alkaline medium to form a flavonol, which is a type of chromone (B188151) derivative. semanticscholar.org

Table 2: Heterocyclic Synthesis from this compound
Target HeterocycleGeneral ReactionKey ReagentsReference
ChalconeClaisen-Schmidt CondensationAromatic aldehyde, NaOH or KOH rasayanjournal.co.innih.gov
PyrazolineCyclization of ChalconeHydrazine hydrate, Acetic acid thepharmajournal.comnih.gov
ChromoneCyclizationDMF/Vilsmeier reagent or Ethyl ester/Base researchgate.netcore.ac.uk

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents: the hydroxyl (-OH) group and the methoxy (-OCH₃) group.

Electronic Effects: Both the hydroxyl and methoxy groups are strong electron-donating groups due to the resonance effect (+R) of the lone pairs on their oxygen atoms. They donate electron density to the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic aromatic substitution (EAS). youtube.com This electron-donating nature also influences reactions at the carbonyl group. For instance, in the Baeyer-Villiger oxidation of substituted acetophenones, electron-donating groups on the aryl ring have a pronounced activating effect on the migratory aptitude of the phenyl group. researchgate.net However, these groups can slightly decrease the electrophilicity of the carbonyl carbon. The pKa value of the α-protons is also affected; electron-donating groups like methoxy tend to increase the pKa, making the ketone less acidic compared to unsubstituted acetophenone. cdnsciencepub.com

Steric Effects: The hydroxyl group, being in the ortho position to the acetyl group, introduces steric hindrance. This can influence the approach of bulky reagents to the carbonyl group. For example, in condensation reactions, the steric bulk might affect the rate and equilibrium of the reaction. The ortho-hydroxyl group also allows for intramolecular hydrogen bonding with the carbonyl oxygen, which can influence the conformation and reactivity of the molecule. This hydrogen bonding can increase the electrophilicity of the carbonyl carbon by withdrawing electron density.

Catalytic Transformations Involving the Compound

This compound can serve as a substrate in various catalytic transformations, often leveraging the reactivity of its functional groups.

Phase-Transfer Catalysis: In the synthesis of related compounds like 2-hydroxy-4-methoxyacetophenone, phase-transfer catalysts such as tetra-n-butylammonium bromide are employed. google.com This type of catalysis is effective for reactions between reagents in immiscible phases, such as the methylation of a dihydroxyacetophenone using dimethyl sulfate (B86663) in a water-toluene system. google.com A similar catalytic approach could be envisioned for selective reactions involving this compound.

Acid/Base Catalysis in Condensations: As discussed previously (3.1.4), the synthesis of chalcones and chromones from this compound relies heavily on catalysis. The Claisen-Schmidt condensation is typically catalyzed by a strong base (e.g., NaOH), which generates the reactive enolate intermediate. rasayanjournal.co.inugm.ac.id Conversely, the cyclization to form chromones can be catalyzed by acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases, depending on the specific synthetic route. ijrpc.comacs.orgresearchgate.net

Metal-Catalyzed Reactions: While specific examples for this compound are not prominent in the search results, similar phenolic ketones are used in metal-catalyzed reactions. For example, palladium-catalyzed reactions are used in the synthesis of complex chromones. researchgate.net The hydroxyl and carbonyl groups can also act as a bidentate ligand, coordinating to metal centers and facilitating catalytic transformations at other parts of the molecule or in a separate substrate.

Palladium-Catalyzed Cross-Dehydrogenative Coupling

Palladium-catalyzed cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding through the direct coupling of two C-H bonds. rsc.org While specific studies on the palladium-catalyzed cross-dehydrogenative coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similarly substituted aromatic ketones in such transformations provides valuable insights.

The general mechanism of Pd-catalyzed CDC of (hetero)arenes involves the activation of two different C-H bonds without prior functionalization of the coupling partners. westliberty.edu This approach is challenged by issues of regioselectivity and the potential for undesired homo-coupling. westliberty.edu For a substituted acetophenone like this compound, the directing effects of the hydroxyl and methoxy groups are crucial in determining the site of C-H activation.

The development of efficient CDC protocols is an active area of research, with significant efforts focused on overcoming the challenges of selectivity and expanding the scope of substrates. rsc.org For acetophenone derivatives, the directing group ability of the carbonyl, hydroxyl, and methoxy groups would need to be carefully considered to predict the outcome of a potential CDC reaction.

Table 1: Factors Influencing Palladium-Catalyzed Cross-Dehydrogenative Coupling

FactorDescriptionPotential Impact on this compound
Directing Groups Functional groups on the aromatic ring that direct the metallation to a specific position.The hydroxyl group is a strong directing group, potentially favoring ortho-C-H activation. The methoxy and acetyl groups also exert directing effects.
Ligand on Palladium The ligand coordinated to the palladium center influences its reactivity, stability, and selectivity.The choice of ligand would be critical to control the regioselectivity and prevent catalyst deactivation.
Oxidant Required to regenerate the active palladium catalyst in the catalytic cycle.The compatibility of the oxidant with the hydroxyl and methoxy functional groups would need to be considered to avoid side reactions.
Reaction Conditions Temperature, solvent, and reaction time can significantly affect the yield and selectivity of the coupling reaction.Optimization of these parameters would be necessary to achieve the desired cross-coupled product.

Exploration of Degradation Pathways and Stability Mechanisms

The stability of this compound is influenced by factors such as heat, light, and the presence of other chemical agents. Understanding its degradation pathways is crucial for its storage and handling.

A safety data sheet for the related compound 2-Hydroxy-4-methoxyacetophenone indicates that it is stable under recommended storage conditions, which include keeping the container tightly closed in a dry and well-ventilated place. westliberty.edu It is advised to avoid bases, acid chlorides, acid anhydrides, and oxidizing agents, which suggests that the hydroxyl and acetyl groups are susceptible to reaction with these substances. westliberty.edu Hazardous decomposition products formed under fire conditions include carbon oxides. westliberty.edu

Studies on the thermal degradation of related compounds provide further insights. For instance, the thermal degradation of acetate-intercalated hydroxy double salts, which can be considered structurally related to hydroxyacetophenones, shows the evolution of acetic acid, acetone, water, and carbon dioxide at high temperatures. nih.govmarquette.edu The decomposition of these materials often proceeds through the loss of water and the subsequent breakdown of the organic moiety. marquette.edu

The photodecomposition of acetophenone derivatives has also been investigated. In studies on the photodegradation of polystyrene, hydroxyacetophenone was identified as a major product, indicating the cleavage of polymer chains to form smaller aromatic ketones. researchgate.net The mass spectra of 2-methoxyacetophenone (B1211565) under thermal decomposition at high temperatures (1000 K) show a process of demethylation to yield a species with m/z 120, followed by decarbonylation. researchgate.net At even higher temperatures (1300 K), further decomposition is observed. researchgate.net This suggests that at elevated temperatures, both the methoxy and acetyl groups of this compound could undergo fragmentation.

Table 2: Potential Degradation Products of Substituted Acetophenones

Degradation ConditionPotential ProductsReference for Related Compounds
Thermal Decomposition Demethylated and decarbonylated species, carbon oxides. westliberty.eduresearchgate.net
Photodecomposition Smaller aromatic fragments resulting from cleavage of functional groups. researchgate.net
Chemical Incompatibility Reaction products with strong bases, acids, or oxidizing agents. westliberty.edu

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

A variety of spectroscopic techniques are employed to meticulously elucidate the structure of 2-Hydroxy-2'-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural determination of this compound.

¹H-NMR: In the ¹H-NMR spectrum of a related compound, 2'-Methoxyacetophenone (B1218423), recorded in CDCl₃, a singlet for the methyl protons (CH₃) appears at approximately 2.62 ppm. rsc.org Another singlet for the methoxy (B1213986) group protons (OCH₃) is observed at 3.91 ppm. rsc.org The aromatic protons show complex multiplets in the range of 6.96-7.75 ppm. rsc.org For 2'-Hydroxyacetophenone (B8834), the acetyl group's methyl protons present a singlet at 2.61 ppm, while the phenolic proton gives a broad signal at 12.25 ppm. nih.gov The aromatic protons resonate between 6.79 and 7.78 ppm. nih.gov

¹³C-NMR: The ¹³C-NMR spectrum of 2'-Methoxyacetophenone in CDCl₃ displays signals for the methyl carbon at around 31.8 ppm and the methoxy carbon at 55.4 ppm. rsc.org The carbonyl carbon (C=O) resonates at approximately 199.8 ppm, while the aromatic carbons appear between 111.6 and 158.9 ppm. rsc.org For 2'-Hydroxyacetophenone, the methyl carbon is observed at 26.48 ppm and the carbonyl carbon at 204.55 ppm. nih.gov The aromatic carbons resonate in the range of 118.32 to 162.40 ppm. nih.gov

COSY and HSQC: Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming the connectivity of the molecule. For a derivative, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine (B178648), COSY and HSQC analyses were used for complete structural assignment. nih.gov These techniques establish correlations between protons and carbons, providing unambiguous evidence for the arrangement of atoms.

Table 1: NMR Data for Acetophenone (B1666503) Derivatives

Compound ¹H-NMR (ppm) ¹³C-NMR (ppm)
2'-Methoxyacetophenone CH₃: ~2.62, OCH₃: 3.91, Aromatic: 6.96-7.75 rsc.org CH₃: ~31.8, OCH₃: 55.4, C=O: ~199.8, Aromatic: 111.6-158.9 rsc.org
2'-Hydroxyacetophenone CH₃: 2.61, OH: 12.25, Aromatic: 6.79-7.78 nih.gov CH₃: 26.48, C=O: 204.55, Aromatic: 118.32-162.40 nih.gov

Data presented is for related compounds and serves as a reference for the expected spectral features of this compound.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum of the related compound 2-hydroxy-2-methyl-1-phenylpropan-1-one shows a strong band for the carbonyl group (C=O) stretching vibration around 1680 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are typically observed in the 1550-1600 cm⁻¹ region. researchgate.net For 2'-Hydroxy-5'-methoxyacetophenone, characteristic IR absorptions are also expected, reflecting its specific substitution pattern.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and assessing its purity. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. Electron Ionization Mass Spectrometry (EI-MS) of related compounds like 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative, reveals characteristic fragmentation patterns that can be used for structural elucidation. nist.gov Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that can be used to primarily determine the molecular ion, complementing the fragmentation data from EI-MS.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. For instance, 2'-Hydroxy-5'-methoxyacetophenone exhibits a maximum absorption (λmax) at 355 nm. sigmaaldrich.com The position and intensity of the absorption bands in the UV-Vis spectrum are characteristic of the chromophores present in the molecule, including the substituted aromatic ring and the carbonyl group.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular and crystal structure of a compound in the solid state. For a derivative, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, X-ray diffraction studies revealed that it crystallizes in the monoclinic system with the space group P2(1)/n. nih.gov Such studies provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's solid-state behavior.

Quantum Chemical and Theoretical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the molecular properties of this compound. These theoretical studies can predict molecular geometries, vibrational frequencies, and electronic properties. For example, in a study of 2-hydroxy-2-methyl-1-phenylpropan-1-one, the most stable conformation was determined through potential energy surface studies, and the molecular geometry and vibrational frequencies were calculated. researchgate.net Similar computational approaches can be applied to this compound to predict its spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is widely applied for geometry optimization, a process that calculates the lowest energy, and therefore most stable, three-dimensional arrangement of a molecule's atoms. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311G(d,p), are commonly employed to achieve accurate structural predictions. nih.govsemanticscholar.org

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in a related aroyl hydrazone derived from 2-hydroxy-4-methoxyacetophenone, single-crystal X-ray diffraction confirmed the molecule exists in a keto form with an extended conformation. nih.gov DFT calculations can replicate such geometric parameters with high accuracy, providing a foundational understanding of the molecule's static structure.

Table 1: Representative Optimized Geometric Parameters for an Acetophenone Derivative (Note: Data is representative of the class of compounds, derived from computational studies on similar structures.)

ParameterBond/AngleCalculated Value (DFT)
Bond Length C=O~1.25 Å
C-O (hydroxyl)~1.36 Å
C-C (ring)~1.39 - 1.41 Å
O-CH₃~1.43 Å
Bond Angle C-C-O (ketone)~120°
C-O-H (hydroxyl)~109°
C-O-C (ether)~118°

Analysis of Frontier Molecular Orbitals, Electron Density, and Electrostatic Potential

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ekb.eg

The molecular electrostatic potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. actascientific.com It maps the electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack. ekb.eg

Red/Yellow Regions : Indicate areas of low electrostatic potential (electron-rich), which are susceptible to electrophilic attack. ekb.egactascientific.com

Blue Regions : Indicate areas of high electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. ekb.egactascientific.com

Green Regions : Represent areas with intermediate potential. ekb.eg

For acetophenone derivatives, the negative potential is typically concentrated around the oxygen atoms of the carbonyl and hydroxyl/methoxy groups, highlighting them as sites for electrophilic interaction.

Prediction and Assignment of Vibrational Frequencies and Thermodynamic Properties

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netresearchgate.net These calculations determine the frequencies associated with the stretching and bending of specific bonds. To improve the accuracy and comparison with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor. researchgate.netnih.govresearchgate.net

The analysis allows for the precise assignment of vibrational modes. For example, the characteristic stretching vibration of the carbonyl group (C=O) in acetophenones is typically predicted and observed in the 1650-1700 cm⁻¹ range. The O-H stretch of the hydroxyl group appears as a broad band, usually above 3000 cm⁻¹, while C-O stretching vibrations for the ether and phenol (B47542) groups appear in the 1000-1300 cm⁻¹ region. From these vibrational analyses, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insight into the molecule's stability and reaction energetics at different temperatures. semanticscholar.org

Table 2: Representative Vibrational Frequencies for a Hydroxy Methoxy Acetophenone Derivative (Note: Frequencies are examples based on computational studies of similar compounds.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H StretchHydroxyl~3300 - 3500
C-H StretchAromatic~3050 - 3150
C-H StretchMethyl~2900 - 3000
C=O StretchKetone~1660
C=C StretchAromatic Ring~1450 - 1600
C-O StretchEther/Phenol~1250

Calculation of Reactivity and Selectivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors help in predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated using the chemical potential and hardness as ω = μ² / (2η).

These quantum chemical descriptors are invaluable for comparing the reactivity of different isomers or related compounds without the need for experimental synthesis.

Table 3: Calculated Reactivity Descriptors for a Representative Acetophenone Derivative (Note: Values are illustrative and depend on the specific isomer and computational level.)

DescriptorSymbolTypical Calculated Value (eV)
HOMO EnergyE_HOMO~ -6.0 to -6.5
LUMO EnergyE_LUMO~ -1.5 to -2.0
HOMO-LUMO GapΔE~ 4.0 to 5.0
Chemical Potentialμ~ -3.75 to -4.25
Chemical Hardnessη~ 2.0 to 2.5
Electrophilicity Indexω~ 2.8 to 4.5

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, especially molecular docking, are essential tools for predicting and analyzing how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme. nih.gov This approach is fundamental in drug discovery for identifying potential therapeutic agents.

Computational Assessment of Ligand-Protein Binding and Active Site Interactions

Molecular docking simulations place a ligand into the binding site of a target protein and calculate a "docking score" or binding energy, which estimates the affinity of the ligand for the protein. nih.gov A lower binding energy typically indicates a more stable and favorable interaction.

These simulations provide detailed three-dimensional models of the ligand-protein complex, revealing specific molecular interactions. Key interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. nih.gov

For example, a study on 2′-Hydroxy-4′,5′-dimethoxyacetophenone, a related compound, investigated its interaction with the enzyme collagenase. researchgate.net The docking results showed that the compound could fit into the active site of the enzyme, forming interactions that suggest a potential inhibitory role. Such computational assessments are crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent analogs. researchgate.netnih.gov

Table 4: Example of Molecular Docking Results for an Acetophenone Derivative (Note: Data is based on a representative study of a related compound with a target enzyme.)

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
2′-Hydroxy-4′,5′-dimethoxyacetophenoneCollagenase-7.5Leu 181, His 228Hydrogen Bond
Ala 182, Pro 238Hydrophobic Interaction

Structure Activity Relationship Sar and Derivative Studies

Influence of Hydroxylation and Methoxylation Patterns on Bioactivity

The position and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the acetophenone (B1666503) scaffold significantly impact its biological profile.

Hydroxyl Groups: The presence of hydroxyl groups is often essential for antioxidant and antimicrobial activities. mdpi.com For instance, in phenolic acids, which share structural similarities with hydroxyacetophenones, dihydroxy derivatives exhibit higher antioxidant activity compared to their monohydroxy counterparts. nih.gov The hydroxyl group can act as a hydrogen donor, which is a key mechanism for radical scavenging.

Methoxy Groups: The influence of methoxylation is more complex. While methoxy groups can enhance the antioxidant activity of some phenolic compounds, they may decrease it in others. mdpi.comnih.gov For example, in certain phenolic acids, a higher number of methoxy groups correlates with increased antioxidant capacity. nih.gov Conversely, in some chalcone (B49325) derivatives, methoxy groups have been found to diminish bioactivity compared to free hydroxyl groups. mdpi.com The position of the methoxy group is also critical. For example, paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone) and isopaenol (2-hydroxy-3-methoxyacetophenone) are isomers with differing biological activities, which can be attributed to the different placement of the methoxy group. mdpi.com

Interplay of Hydroxyl and Methoxy Groups: The combined effect of hydroxyl and methoxy groups is a key determinant of bioactivity. The 2-hydroxy group in 2-Hydroxy-2'-methoxyacetophenone can form an intramolecular hydrogen bond with the carbonyl group of the acetyl moiety, influencing the molecule's conformation and reactivity. nih.gov The methoxy group at the 2'-position further modulates the electronic properties of the aromatic ring. Studies on related compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have shown that this substitution pattern is favorable for potent and selective enzyme inhibition. nih.gov

Impact of Side Chains and Functional Groups on Efficacy and Selectivity

Modifying the side chains and introducing new functional groups to the this compound core can dramatically alter its efficacy and selectivity. This is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. mdpi.com

The introduction of different substituents on the acetophenone ring can influence the molecule's interaction with biological targets. For instance, the addition of electron-withdrawing groups can enhance the electrophilicity of the carbonyl group, potentially increasing its reactivity with nucleophilic residues in enzymes or receptors. rasayanjournal.co.in Conversely, electron-donating groups can modulate the compound's antioxidant potential.

Furthermore, the incorporation of bulky side chains can introduce steric hindrance, which can either enhance or diminish activity depending on the topology of the target's binding site. The strategic addition of functional groups can also introduce new binding interactions, such as hydrogen bonds or ionic interactions, leading to improved affinity and selectivity.

Rational Design and Synthesis of Novel Derivatives

Rational drug design, often guided by SAR data and computational modeling, is employed to create novel derivatives of this compound with enhanced therapeutic potential. nih.gov

Hybrid molecules that combine the acetophenone scaffold with other pharmacologically active moieties, such as tetrazole, represent a promising strategy for developing new drugs. mdpi.com Tetrazoles are known to be bioisosteres of carboxylic acids and can participate in similar biological interactions. mdpi.com The synthesis of acetophenone-tetrazole hybrids has been explored to create compounds with a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.govmdpi.comnih.gov The rationale behind this approach is that the resulting hybrid may exhibit a synergistic effect, combining the beneficial properties of both parent molecules.

Chalcones, which are precursors to flavonoids, can be synthesized from acetophenones, including this compound, through Claisen-Schmidt condensation. innovareacademics.inresearchgate.netnih.gov These chalcones and their subsequent flavonoid derivatives are a rich source of bioactive compounds with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govsciforum.netnih.gov

The bioactivity of these derivatives is highly dependent on the substitution patterns on both aromatic rings of the chalcone or flavonoid backbone. nih.gov For example, the presence and position of hydroxyl and methoxy groups can significantly influence their antioxidant and enzyme inhibitory properties. mdpi.comnih.gov Cyclization of chalcones leads to flavanones and flavones, which often exhibit distinct biological profiles from their open-chain precursors. innovareacademics.innih.gov

Table 1: Examples of Chalcone and Flavonoid Derivatives and their Activities

Derivative TypeStarting MaterialKey Synthetic StepReported Biological ActivityReference
Chalcone2-Hydroxyacetophenone (B1195853)Claisen-Schmidt CondensationAntioxidant, Anti-inflammatory, Anticancer nih.govsciforum.net
FlavoneChalcone derivativeCyclizationAntioxidant, Anxiolytic, Anticancer innovareacademics.in
Flavanone2'-Hydroxychalcone (B22705)CyclizationAnti-inflammatory nih.gov

The chelating ability of this compound and its derivatives, particularly those containing additional donor atoms like in Schiff bases, allows for the formation of metal complexes. bendola.comorientjchem.org These complexes, involving transition metals such as copper, nickel, zinc, and others, often exhibit enhanced biological activity compared to the free ligands. orientjchem.orgresearchgate.net This enhancement is sometimes explained by chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the ligand and increases its lipophilicity, thereby facilitating its transport across cell membranes. orientjchem.org Metal complexes of acetophenone derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties. bendola.comorientjchem.orgresearchgate.net

Table 2: Metal Complexes of Acetophenone Derivatives and their Properties

LigandMetal IonPotential ApplicationReference
2-hydroxyacetophenone based Schiff baseRu(III)Antibacterial orientjchem.org
2-hydroxyacetophenone N(4)-methyl-4-phenylthiosemicarbazoneCu(II)Antimicrobial orientjchem.org
2-hydroxy-5-methoxyacetophenone thiosemicarbazoneZn(II)Antimicrobial, Anticancer researchgate.net

Computational Approaches to Structure-Activity Relationship Elucidation

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound derivatives. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For instance, docking studies of 2'-hydroxy-chalcone derivatives with the enzyme lipoxygenase have helped to identify key hydrogen bonding interactions that are crucial for inhibitory activity. nih.gov These studies can reveal how the hydroxyl and carbonyl groups of the acetophenone moiety orient themselves within the active site. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can identify physicochemical properties, such as lipophilicity and electronic parameters, that are critical for activity. mdpi.com For example, a large HOMO-LUMO energy gap, which can be calculated using computational methods, is generally associated with high molecular stability and lower reactivity. researchgate.net Such insights can guide the design of new derivatives with optimized properties.

Biological Activities and Biochemical Mechanisms of Action

Anti-inflammatory Properties and Molecular Pathways

2-Hydroxy-2'-methoxyacetophenone, a compound isolated from the seahorse Hippocampus kuda, has demonstrated notable anti-inflammatory effects. nih.gov Its mechanisms of action are rooted in its ability to modulate key signaling pathways and inhibit the production of inflammatory molecules.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer (most commonly p50/RelA) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes for pro-inflammatory mediators. nih.gov

Research has shown that this compound can effectively attenuate the inflammatory response by targeting this pathway. nih.gov Studies using lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophage cells revealed that the compound interferes with NF-κB activation. An electrophoretic mobility shift assay (EMSA) confirmed that this compound reduces the DNA binding activity of NF-κB. nih.gov Furthermore, molecular docking simulations suggest that the compound can fit into the active sites of the NF-κB protein, indicating a direct interaction. nih.gov By preventing NF-κB from binding to DNA, the compound effectively halts the transcription of numerous downstream inflammatory genes. nih.govoatext.com

Table 1: Effect of this compound on NF-κB Pathway

Activity Observation Method Source
NF-κB DNA Binding Reduced binding activity Electrophoretic Mobility Shift Assay (EMSA) nih.gov

The expression of several key pro-inflammatory mediators is controlled by the NF-κB pathway. These mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), are central to the inflammatory process. nih.gov High levels of NO are produced by iNOS, while COX-2 is responsible for the synthesis of prostaglandins, both of which contribute to inflammation. nih.gov

This compound has been shown to significantly suppress the production of these mediators. In studies with LPS-stimulated macrophage cells, the compound markedly inhibited the concentration of nitric oxide. nih.gov It also suppressed the secretion of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. nih.gov Given that the expression of both iNOS and COX-2 genes is dependent on NF-κB activation, the inhibitory effect of this compound on the NF-κB pathway is the upstream mechanism responsible for reducing the levels of these enzymes and their products. nih.govnih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

Mediator Effect Cell Line Source
Nitric Oxide (NO) Significant inhibition BV-2, RAW264.7 nih.gov
Tumor Necrosis Factor-α (TNF-α) Dose-dependent suppression of secretion BV-2, RAW264.7 nih.gov
Inducible Nitric Oxide Synthase (iNOS) Downregulated expression (inferred via NF-κB inhibition) RAW264.7 nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that often works in concert with the NF-κB pathway to regulate inflammation. nih.gov The p38 MAPK signaling axis, in particular, is activated by cellular stressors and stimulates the expression of inflammatory cytokines and transcription factors. nih.gov In many biological systems, the inhibition of MAPK pathways leads to a downstream reduction in NF-κB activation.

While direct inhibition of MAPK enzymes by this compound has not been explicitly detailed in available research, the suppression of NF-κB activity by various compounds is often mediated through the MAPK pathway. nih.gov For instance, studies on other anti-inflammatory agents have demonstrated that the inhibition of JNK and p38 MAPK is responsible for suppressing the expression of iNOS and COX-2 by blocking NF-κB and AP-1 activation. nih.gov Therefore, it is plausible that the anti-inflammatory effects of this compound may also involve the modulation of the MAPK pathway, which in turn affects NF-κB signaling.

Anticancer Potential and Cellular Mechanisms

Beyond its anti-inflammatory role, acetophenone (B1666503) derivatives have been investigated for their potential in cancer therapy. The mechanisms underlying this potential involve the inhibition of specific enzymes crucial for cancer cell survival and the direct interference with genetic processes.

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Therefore, CA inhibitors are considered promising anticancer agents. nih.govnih.gov Research into thiosemicarbazone derivatives of 2-hydroxy-5-methoxyacetophenone has demonstrated their efficacy as carbonic anhydrase inhibitors. researchgate.net This suggests that the core structure of this compound is a viable scaffold for developing new anticancer drugs that target these specific enzymes. researchgate.net

Nitric oxide synthase (NOS), particularly the inducible form (iNOS), also plays a complex role in cancer. While it is a key mediator in inflammation, its sustained production in the tumor microenvironment can influence tumor progression. The demonstrated ability of this compound to inhibit iNOS expression as part of its anti-inflammatory action could also be relevant in a cancer context. nih.govwjarr.com

Table 3: Enzyme Inhibition by this compound and its Derivatives

Enzyme Inhibitor Relevance Source
Carbonic Anhydrase 2-hydroxy-5-methoxyacetophenone thiosemicarbazone Anticancer activity researchgate.net
Inducible Nitric Oxide Synthase (iNOS) This compound Anti-inflammatory, potential anticancer nih.gov

The ability of a compound to interact with DNA or to prevent transcription factors from binding to DNA is a key mechanism for anticancer activity. oatext.com As previously established, NF-κB is a transcription factor that is aberrantly and constitutively activated in many cancers, where it controls the expression of genes involved in cell proliferation, survival, and angiogenesis. oatext.com

The direct inhibition of NF-κB's ability to bind to its DNA target sequences is a highly effective strategy for regulating the expression of these cancer-promoting genes. oatext.com As demonstrated in anti-inflammatory studies, this compound effectively inhibits the DNA binding of NF-κB. nih.gov This action prevents the transcription of NF-κB's target genes, representing a significant mechanism for its potential anticancer effects. nih.govnih.gov This suppression of gene transcription is a critical point of convergence for the compound's anti-inflammatory and potential anticancer activities.

Enzyme Inhibition Studies

The capacity of hydroxylated and methoxylated acetophenone derivatives to inhibit various enzymes is a significant area of research. These inhibitory activities are crucial for potential therapeutic applications.

Inhibition of Aldose Reductase and α-Amylase

While direct studies on this compound are not available, research on related compounds demonstrates notable inhibitory effects on aldose reductase and α-amylase. For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has been shown to be a potent inhibitor of aldose reductase. researchgate.netnih.gov This enzyme is a key player in the polyol pathway, which becomes significant in hyperglycemic conditions, contributing to diabetic complications. researchgate.netnih.gov The inhibition of aldose reductase by this compound suggests its potential in mitigating such complications. researchgate.netnih.gov

Similarly, while specific data on α-amylase inhibition by this compound is lacking, other natural and synthetic compounds are known to target this enzyme. α-Amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. nih.govnih.gov Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov

Collagenase Inhibition and Implications for Disease Progression

Studies have investigated the inhibitory effects of acetophenone derivatives on collagenase. Specifically, 2'-Hydroxy-4',5'-dimethoxyacetophenone has demonstrated potent inhibitory activity against collagenase. researchgate.netnih.gov Collagenase is an enzyme that breaks down collagen, and its excessive activity is implicated in various pathological conditions, including skin aging and the progression of diseases like diabetes. researchgate.netnih.gov The inhibition of collagenase by this acetophenone derivative highlights its potential pharmacological benefits. researchgate.netnih.gov

Alpha-Glucosidase and Tyrosinase Inhibition

The inhibition of α-glucosidase and tyrosinase by acetophenone derivatives has been a subject of scientific investigation.

Alpha-Glucosidase: This enzyme is crucial for the final step of carbohydrate digestion, and its inhibition can help control blood glucose levels. mdpi.comnih.govscielo.br While there is no specific data for this compound, various other natural compounds, including flavonoids and other phenolics, have been identified as α-glucosidase inhibitors. nih.govnih.gov

Tyrosinase: Research has shown that 2'-hydroxy-4'-methoxyacetophenone (Paeonol) can inhibit the diphenolase activity of tyrosinase. atlantis-press.com In one study, the concentration of 2'-hydroxy-4'-methoxyacetophenone that resulted in a 50% loss of activity (IC50) was found to be 0.60 mmol/L for diphenolase activity. atlantis-press.com Kinetic analysis indicated that it acts as a mixed inhibitor for the oxidation of L-DOPA. atlantis-press.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.comuitm.edu.my

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs and toxins. nih.gov The interaction of chemical compounds with CYP enzymes is a critical aspect of pharmacology, as it can lead to drug-drug interactions and affect the therapeutic efficacy and toxicity of substances. nih.govnih.gov

Currently, there is a lack of specific research data on the interaction between this compound and cytochrome P450 enzymes. However, it is known that phenolic compounds can be metabolized by CYP enzymes. For example, 2'-methoxyacetophenone (B1218423) has known human metabolites, including 2'-Hydroxyacetophenone (B8834), indicating that it undergoes metabolic transformation in the body. nih.gov Further research is needed to elucidate the specific interactions of this compound and its isomers with the various CYP isozymes.

Agricultural and Pest Control Applications

Certain acetophenone derivatives have shown promise in agricultural applications, particularly in pest control.

Nematicidal Effects on Plant-Parasitic Nematodes (e.g., Meloidogyne javanica)

Research has demonstrated the nematicidal potential of 2'-hydroxylated acetophenones against the plant-parasitic nematode Meloidogyne javanica. researchgate.net A study evaluating a series of synthetic hydroxylated acetophenones found that compounds with a 2'-hydroxy group exhibited strong nematicidal effects. researchgate.net These compounds were effective not only in causing mortality of the second-stage juveniles (J2) but also in inhibiting egg hatching. researchgate.netresearchgate.net The structural features, such as the position of hydroxyl groups on the acetophenone moiety, were found to be important for the nematicidal activity. researchgate.net

Interactive Table: Enzyme Inhibition by Acetophenone Derivatives

Compound Enzyme Activity IC50 Value
2'-Hydroxy-4',5'-dimethoxyacetophenone Aldose Reductase Potent Inhibition Not specified
2'-Hydroxy-4',5'-dimethoxyacetophenone Collagenase Potent Inhibition Not specified
2'-Hydroxy-4'-methoxyacetophenone Tyrosinase (diphenolase) Mixed Inhibition 0.60 mmol/L

Interactive Table: Nematicidal Activity of Hydroxylated Acetophenones

Compound Class Target Organism Effect
2'-Hydroxylated Acetophenones Meloidogyne javanica (J2 juveniles) Strong nematicidal effects
2'-Hydroxylated Acetophenones Meloidogyne javanica (eggs) Egg hatching inhibition

Acaricidal Activity against Mite Species (e.g., Dermatophagoides spp., Tyrophagus putrescentiae)

Research has demonstrated the acaricidal (mite-killing) properties of various acetophenone derivatives against common household and stored-product mites. A study evaluating the toxicity of these compounds against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) and the mould mite (Tyrophagus putrescentiae) revealed significant activity.

Using an impregnated fumigant bioassay, the lethal dose (LD₅₀) values were determined. Among the tested compounds, those with a methoxy (B1213986) group generally showed high toxicity. For instance, against D. farinae, 3'-methoxyacetophenone (B145981) was found to be exceptionally potent. The isomers 2'-methoxyacetophenone, 2'-hydroxy-5'-methoxyacetophenone, and 2'-hydroxy-4'-methoxyacetophenone also demonstrated notable acaricidal effects, proving more toxic than the commonly used synthetic acaricide, benzyl (B1604629) benzoate. mdpi.com The findings indicate that the specific placement of hydroxyl and methoxy groups on the acetophenone structure significantly influences its toxicity to these mite species. mdpi.com

Below is a table summarizing the acaricidal activity of selected acetophenone derivatives against Dermatophagoides farinae.

CompoundLD₅₀ (μg/cm²) against D. farinaeRelative Toxicity vs. Benzyl Benzoate
3′-Methoxyacetophenone0.41~24.2x more toxic
4′-Methoxyacetophenone0.52~19.1x more toxic
2′-Methoxyacetophenone0.75~13.2x more toxic
2′-Hydroxy-5′-methoxyacetophenone1.03~9.6x more toxic
2′-Hydroxy-4′-methoxyacetophenone (Paeonol)1.29~7.7x more toxic
Benzyl Benzoate (Reference)9.92-

Other Reported Bioactivities: Analgesic, Cardioprotective, Neuroprotective, Antidiabetic, Antipyretic, Antiasthmatic, Allelochemical Properties

The isomers of hydroxy-methoxy-acetophenone, particularly 2'-hydroxy-4'-methoxyacetophenone (paeonol) and 4'-hydroxy-3'-methoxyacetophenone (apocynin), have been the subject of extensive research, revealing a wide spectrum of pharmacological effects. nih.govmdpi.com

Analgesic and Antipyretic Properties: Paeonol (B1678282) has well-documented analgesic (pain-relieving) and anti-inflammatory effects. nih.gov Studies show it can inhibit carrageenan-induced thermal hyperalgesia in animal models. mdpi.comnih.gov The mechanism for these effects is linked to its ability to reduce the production of pro-inflammatory mediators like certain cytokines, nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂), while also decreasing the infiltration of neutrophils at the site of inflammation. mdpi.comnih.gov Paeonol has also been reported to have an obvious antipyretic (fever-reducing) effect against fever induced by vaccines in research models. nih.govwikipedia.org

Cardioprotective Activity: Both paeonol and apocynin exhibit cardioprotective properties. Paeonol has been shown to protect the cardiovascular system by affecting endothelial cell inflammatory responses and inhibiting myocardial ischemia. nih.gov Apocynin, known as an inhibitor of NADPH-oxidase, helps reduce oxidative stress, which is a major contributor to endothelial dysfunction in many cardiovascular diseases, including atherosclerosis and hypertension. mdpi.com

Neuroprotective Activity: The neuroprotective potential of these compounds is significant. Paeonol has been shown to protect neurons from damage in various models, including those for Alzheimer's disease and cerebral ischemia. scilit.comnih.gov Its mechanisms include reducing oxidative stress, inhibiting microglial activation, and suppressing neuroinflammation. scilit.comnih.gov Similarly, apocynin has demonstrated neuroprotective effects in models of transient global cerebral ischemia, preventing memory deficits and attenuating neuronal death, partly by inhibiting the glial cell response.

Antidiabetic Activity: Paeonol has shown significant antidiabetic activity. Research indicates it can lower blood glucose levels and improve oral glucose tolerance in diabetic rat models. mdpi.com One of its mechanisms involves inhibiting glucose uptake in the intestine. Its antioxidant properties also help in mitigating diabetic complications such as diabetic encephalopathy by modulating pathways related to advanced glycation end products (AGEs). mdpi.com

Antiasthmatic Properties: Paeonol has been found to be effective in animal models of allergic asthma. It significantly suppresses airway hyperresponsiveness, reduces the number of inflammatory cells (particularly eosinophils) in the lungs, and attenuates lung inflammation and mucus production. These effects are attributed to its ability to modulate the immune response, including decreasing Th2 cytokines (IL-4, IL-13) and inhibiting the TLR4/NF-κB and MAPK signaling pathways.

Allelochemical Properties: Acetophenones as a class of compounds are known to have allelochemical effects, meaning they can influence the growth of other organisms in their vicinity. mdpi.com Some derivatives, like acetosyringone, are being explored as potential natural herbicides. mdpi.com One study on 3,4-dihydroxyacetophenone, isolated from Picea schrenkiana (Schrenk's spruce), found that it significantly inhibited the seed germination and seedling growth of the spruce itself (autotoxicity) as well as other plant species, including wheat and lettuce (allelopathy). This suggests that hydroxy-acetophenone derivatives can play a dual role as both autotoxicants and allelochemicals, influencing plant community structure.

The diverse bioactivities of these compounds are summarized in the table below.

BioactivityPrimary Compound StudiedKey Research FindingsReference Index
AnalgesicPaeonolInhibits inflammatory pain by reducing pro-inflammatory cytokines (TNF-α, IL-1β) and mediators (PGE₂, NO). mdpi.comnih.gov
CardioprotectiveApocynin & PaeonolApocynin inhibits NADPH-oxidase, reducing oxidative stress. Paeonol protects vascular endothelium. nih.govmdpi.com
NeuroprotectivePaeonol & ApocyninProtects against neuronal damage in models of Alzheimer's and ischemia by reducing inflammation and oxidative stress. scilit.com
AntidiabeticPaeonolLowers blood glucose, improves glucose tolerance, and mitigates diabetic complications via antioxidant effects. mdpi.com
AntipyreticPaeonolReduces fever in animal models. nih.govwikipedia.org
AntiasthmaticPaeonolSuppresses airway hyperresponsiveness and inflammation by modulating immune responses (e.g., inhibiting Th2 cytokines).
AllelochemicalAcetophenone DerivativesDerivatives show phytotoxic effects, inhibiting germination and growth of other plants. mdpi.com

Toxicological Considerations in In Vitro and In Vivo Research Models

The toxicological profiles of hydroxy-methoxy-acetophenone isomers have been characterized primarily through standardized hazard classifications. These classifications provide guidance for handling the compounds in a research setting.

2'-Hydroxy-4'-methoxyacetophenone (Paeonol): According to safety data, paeonol is considered harmful if swallowed, inhaled, or in contact with skin. It is also classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: Recommended personal protective equipment includes gloves, eye shields, and a dust mask. Standard handling precautions involve avoiding contact with skin and eyes and preventing ingestion and inhalation.

2'-Hydroxy-5'-methoxyacetophenone: This isomer is classified as causing skin irritation and serious eye damage, and it may also cause respiratory irritation.

GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

Signal Word: Danger.

These classifications are based on data from in vitro and in vivo models designed to predict potential toxicity in humans. Such models are crucial for assessing the risk associated with chemical compounds before they can be considered for further development.

Research Applications and Potential in Advanced Materials

Pharmaceutical Research and Drug Discovery Programs

The acetophenone (B1666503) moiety is a fundamental component in the design and synthesis of novel therapeutic agents. Researchers have utilized compounds like 2-Hydroxy-2'-methoxyacetophenone as key starting materials and structural templates to develop new drugs targeting a range of diseases.

This compound and its isomers serve as crucial chemical intermediates, or building blocks, in the synthesis of pharmaceuticals. google.comthegoodscentscompany.com Their molecular structure allows for various chemical modifications, enabling the construction of more complex drug candidates. For instance, the related compound 2-hydroxy-4-methoxyacetophenone is considered a valuable raw material for producing pharmaceuticals and cosmetics. google.com

The synthesis of these intermediates is well-established. 2'-Methoxyacetophenone (B1218423), a precursor, can be prepared from o-hydroxyacetophenone. chemicalbook.com The target compound, this compound, can be synthesized from starting materials like 2-Bromo-2'-methoxyacetophenone. chemicalbook.com The ability to reliably produce these foundational molecules is essential for their use in larger-scale pharmaceutical development programs. Furthermore, aroyl hydrazones, a class of compounds with significant biological activities, have been synthesized through the condensation reaction of molecules like 2-hydroxy-4-methoxyacetophenone with other reagents, showcasing the utility of this acetophenone core in creating diverse chemical libraries. nih.gov

The inherent structure of 2-hydroxyacetophenone (B1195853) is recognized as a "bioactive scaffold," a core molecular framework upon which new drugs can be built. Researchers modify this scaffold to enhance specific biological activities and target various diseases.

One prominent example is the development of a novel liver X receptor (LXR) agonist for the treatment of atherosclerosis. nih.gov In this research, a 2-hydroxyacetophenone derivative was identified as an "outstanding linker" that significantly enhanced the potency and selectivity of the drug candidate. nih.gov The inclusion of this linker resulted in a compound that was 20-fold more potent for LXRβ agonistic activity and, in animal models, was shown to increase high-density lipoprotein cholesterol (HDL-C) without elevating plasma triglycerides. nih.gov

Derivatives of related isomers also show significant promise. Chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have demonstrated potent anticancer activity against human breast, colorectal, and lung cancer cell lines, with low toxicity to non-cancerous cells. sciforum.net Another isomer, 4'-Hydroxy-2'-methoxyacetophenone, has been found to possess antioxidant, anti-inflammatory, and anticancerous properties, and is used in clinical settings to treat autoimmune diseases like rheumatoid arthritis. biosynth.com

Table 1: Research Findings on Bioactive Scaffolds Derived from Hydroxy Methoxyacetophenones

Derivative/Scaffold Target/Application Key Finding Reference(s)
2-Hydroxyacetophenone derivative Liver X Receptor (LXR) β-selective agonist for atherosclerosis Acted as an outstanding linker, increasing potency by 20-fold. Raised HDL-C in animal models. nih.gov
2-Hydroxy-4-methoxyacetophenone substituted chalcones Anticancer agent Exhibited potent inhibition against MCF-7, HT29, and A549 cancer cell lines. sciforum.net
4'-Hydroxy-2'-methoxyacetophenone Anti-inflammatory, Immunosuppressant Shows antioxidant and anti-inflammatory properties; used to treat autoimmune diseases. biosynth.com

Understanding how the human body metabolizes a drug is a critical aspect of pharmacology. Studies on this compound and its analogues contribute to this essential knowledge base. Research has shown that these compounds and their metabolites can interact with key enzyme systems.

A study on the metabolism of related acetophenones, including 2-hydroxy-6-methoxyacetophenone, found that they are inhibitors of hepatic mixed-function oxidases, a major family of enzymes involved in drug metabolism. nih.gov The study revealed that 2-hydroxy-6-methoxyacetophenone is largely excreted from the body unchanged or as a conjugate, though small amounts are converted into hydroxylated derivatives. nih.gov In contrast, the related 2,6-dimethoxyacetophenone is actively demethylated in the body to form 2-hydroxy-6-methoxyacetophenone. nih.gov This demonstrates a direct metabolic pathway linking these compounds.

Furthermore, it is known that 2'-methoxyacetophenone has a human metabolite, 2'-Hydroxyacetophenone (B8834), highlighting the metabolic interconversion of these structures. nih.gov Research into the metabolism of similar compounds, like the sunscreen agent 2-hydroxy-4-methoxybenzophenone, has shown that metabolic byproducts can be more biologically active than the original compound, acting as xenoestrogens. nih.gov These findings underscore the importance of studying the metabolic fate of acetophenone derivatives to fully understand their biological effects.

Agrochemical Development and Pest Management

The structural motifs present in this compound are also valuable in the development of modern agrochemicals designed to protect crops from fungal diseases and insect pests.

The development of novel fungicides is crucial for ensuring food security. Derivatives of hydroxyacetophenone have shown significant potential in this area. For example, 2,6-Dihydroxy-4-methoxyacetophenone, a related compound, is a naturally occurring phytoalexin (a substance produced by plants to defend against pathogens) that exhibits antifungal activity against fungi such as Botrytis cinerea. medchemexpress.com

Leveraging this inherent activity, scientists have designed and synthesized new classes of fungicides. In one study, a series of novel aminoacetamides were created using a 2-hydroxyphenyl motif. nih.gov Several of these compounds showed excellent antifungal activities against significant plant pathogens like Sclerotinia sclerotiorum and Phytophthora capsici, with one derivative demonstrating higher potency than the commercial fungicide chlorothalonil. nih.gov The research indicates that the hydroxyl and carbonyl groups of the core structure are crucial for this fungicidal activity. nih.gov This field of research is active, with many studies exploring how derivatives of phenylacetamides and other related structures can be optimized to combat a wide range of crop diseases. researchgate.netresearchgate.net

The core chemical structure of hydroxyacetophenones also serves as a foundation for creating new insecticides. Research has demonstrated that derivatives can be effective against various agricultural pests. Studies on 2´-hydroxylated acetophenones revealed strong nematicidal effects against the root-knot nematode Meloidogyne javanica, a major agricultural pest. researchgate.net

In a broader context, the synthesis of new insecticides often involves using phenolic compounds as starting points. For example, new derivatives of 4-hydroxy-2H-1-benzopyran-2-one have been synthesized and evaluated for their insecticidal and rodenticidal properties. nih.gov Similarly, research into 2-phenylpyridine (B120327) derivatives has led to the discovery of compounds with high insecticidal activity against pests like Mythimna separata. nih.gov These studies highlight a common strategy in agrochemical research: using foundational chemical structures like hydroxyacetophenones to build novel and effective pest management solutions.

Table 2: Agrochemical Applications of Hydroxyacetophenone Derivatives and Related Compounds

Compound Class Pest Target Key Finding Reference(s)
2,6-Dihydroxy-4-methoxyacetophenone Botrytis cinerea (fungus) Natural phytoalexin with antifungal properties. medchemexpress.com
2-Hydroxyphenyl substituted aminoacetamides S. sclerotiorum, P. capsici (fungi) Designed derivatives showed excellent fungicidal activity, some surpassing commercial standards. nih.gov
2´-Hydroxylated acetophenones Meloidogyne javanica (nematode) Showed strong nematicidal effects. researchgate.net
4-Hydroxy-2H-1-benzopyran-2-one derivatives Insects, Rodents Synthesized compounds were evaluated for insecticidal and anticoagulant activity. nih.gov

Potential in Herbicide Formulations

The exploration of natural compounds for weed management is a growing field, driven by the need for environmentally benign alternatives to synthetic herbicides. researchgate.net Phenolic compounds, in particular, are known for their allelopathic properties, which are the biochemical effects that plants can have on each other.

Research into the phytotoxic effects of plant extracts has identified various phenolic acids and other secondary metabolites as potential allelochemicals. mdpi.com For instance, water extracts from the flower litter of Paulownia tomentosa were found to contain compounds like salicylic (B10762653) acid and caffeic acid, which significantly inhibited the seed germination and seedling growth of several weed and crop species. mdpi.com This phytotoxicity was linked to the induction of oxidative stress in the target plants. mdpi.com

While direct formulation of 2'-Hydroxy-4'-methoxyacetophenone (paeonol) into commercial herbicides is not widespread, its demonstrated biological activities suggest its potential in this area. wikipedia.orgresearchgate.net Allelopathy studies provide a foundation for discovering new, natural compounds that could serve as leads for novel herbicides. researchgate.net The ability of phenolic compounds to interfere with the growth and development of neighboring plants is a key area of interest for developing new weed management strategies. mdpi.com

Research into Natural Pest Repellents

There is significant research into the utility of 2'-Hydroxy-4'-methoxyacetophenone (paeonol) and related compounds as natural pest control agents. Studies have demonstrated its effectiveness against various pests, highlighting its potential as a botanical insecticide and repellent.

One study focused on the acaricidal (mite-killing) properties of paeonol (B1678282) against Aleuroglyphus ovatus, a significant pest of stored grains. The research found that paeonol was effective in killing the mites through both direct contact and fumigation, with contact application being more potent. The compound appeared to act as a neurotoxin, causing symptoms such as excitation, convulsions, and paralysis in the mites. researchgate.net Paeonol has also been investigated for its effectiveness against other mite species, including those that cause skin diseases in animals and humans. researchgate.netnih.gov

Furthermore, research on structurally similar compounds has shown promising results. 2-Hydroxy-4-methoxybenzaldehyde, a related aldehyde, has demonstrated significant larvicidal and ovicidal (egg-killing) activity against the malaria vector mosquito, Anopheles gambiae. scispace.combiorxiv.org The presence of hydroxyl and methoxyl functional groups on the aromatic ring appears crucial for this insecticidal activity. scispace.comresearchgate.net These findings collectively suggest that paeonol and its chemical relatives are strong candidates for the development of new, plant-based pest repellents and insecticides. nih.gov

Table 1: Acaricidal Activity of Paeonol Against Aleuroglyphus ovatus

Bioassay TypeMedian Lethal Concentration (LC50)
Contact9.832 µg/cm²
Fumigation14.827 µg/cm³
Data sourced from a study on the acaricidal activities of paeonol. researchgate.net

Materials Science and Polymer Chemistry Research

The unique chemical structure of 2'-Hydroxy-4'-methoxyacetophenone lends it to applications in materials science, particularly in the development of advanced polymers and coatings.

Utilization in the Development of Polymers and Coatings

In polymer science, there is continuous exploration of new monomers and additives to create materials with specific functionalities. While not a primary polymer-forming monomer itself, 2'-Hydroxy-4'-methoxyacetophenone (paeonol) is utilized in advanced polymer formulations. It can be incorporated into polymer-based drug delivery systems, such as polymeric nanoparticles and nanocapsules, to control its release and improve bioavailability. nih.gov The inherent properties of paeonol, such as its antioxidant and anti-inflammatory characteristics, can impart these functionalities to the polymer matrix. nih.govnih.gov

Furthermore, the general class of phenolic compounds is essential in polymer chemistry. They are used as precursors for resins and as stabilizers or antioxidants in various polymer products. The reactivity of the hydroxyl group and the aromatic ring in paeonol makes it a candidate for such applications, including as a monomer or a cross-linking agent in specific polymerization reactions. Chemical suppliers list it as a potential building block for various materials, including polyimides and other functional polymers. chemscene.com

Investigation of Optical and Chemical Properties in Materials

The incorporation of chromophores (light-absorbing parts of molecules) into polymers is a key method for tuning their optical properties for applications like optical sensors, specialized coatings, and optoelectronic devices. nih.govbjp-bg.com The acetophenone structure in paeonol and its isomers contains a chromophore that absorbs ultraviolet (UV) radiation.

Research on 2'-Methoxyacetophenone, a related isomer, has shown that it exhibits strong absorption in the UVA range (315-400 nm) and can act as a photosensitizer. csic.es When such molecules are incorporated into a polymer, they can enhance the material's UV-blocking capabilities or be used to initiate light-induced chemical reactions. The study of the optical properties of polymers is crucial for developing materials with desired levels of transparency, refraction, and light absorption. nih.govyoutube.comresearchgate.net The specific UV absorption spectrum of paeonol, with maxima around 250 and 310 nm, makes it suitable for applications where protection from or interaction with UV light is required. csic.es

Table 2: Selected Physicochemical Properties of 2'-Hydroxy-4'-methoxyacetophenone (Paeonol)

PropertyValueSource
Molecular FormulaC₉H₁₀O₃ biorlab.com
Molar Mass166.176 g/mol wikipedia.org
Melting Point48-50 °C sigmaaldrich.com
Purity (HPLC)≥98% biorlab.com
AppearanceWhite to off-white crystalline powder biorlab.comnstchemicals.com
SolubilitySoluble in DMSO, ethanol (B145695); poorly soluble in water biorlab.com

Analytical Chemistry Applications

High-purity chemical compounds are essential for accurate and reproducible results in analytical chemistry, serving as benchmarks for the identification and quantification of substances in complex mixtures.

Employment as a Standard in Chromatographic Techniques

2'-Hydroxy-4'-methoxyacetophenone (paeonol) is widely used as an analytical and reference standard in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). biorlab.commedchemexpress.comsigmaaldrich.com Its availability in high purity (typically ≥98% or 99%) makes it an ideal reference material. biorlab.comnstchemicals.com

In the analysis of natural products, paeonol serves as a marker compound for the quality control of herbal medicines derived from Paeonia species. researchgate.net Researchers use a standard solution of paeonol to create a calibration curve, which then allows for the precise quantification of the compound in plant extracts. For example, HPLC-UV chromatograms of extracts from Paeonia lactiflora clearly show a distinct peak corresponding to paeonol, which is identified by comparing its retention time to that of the pure standard. researchgate.net This application is critical in the pharmaceutical and nutraceutical industries to ensure the identity, purity, and potency of botanical products. tcichemicals.com The trimethylsilyl (B98337) ether derivative of the compound is also used in Gas Chromatography (GC) analysis. nist.gov

Photochemistry and Photosensitization Research

The field of photochemistry investigates the chemical effects of light. Molecules can absorb photons, leading to an excited electronic state. This excess energy can then be utilized to drive chemical reactions. Photosensitization is a process where a molecule that absorbs light, the photosensitizer, transfers its absorbed energy to another molecule, which then undergoes a chemical reaction. The role of the photosensitizer is catalytic in nature concerning the light absorption.

Acetophenone and its derivatives are a well-studied class of compounds in photochemistry. Their ability to absorb ultraviolet light and populate excited triplet states makes them effective photosensitizers for various reactions. The substitution pattern on the aromatic ring significantly influences their photophysical and photochemical properties.

In the case of this compound, the presence of both a hydroxyl and a methoxy (B1213986) group at the ortho positions of the two aromatic rings is expected to play a crucial role in its excited-state dynamics. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen can influence the molecule's conformation and the energy levels of its excited states.

Use as an Energy Donor in Photochemical Reactions

An energy donor in a photochemical reaction, also known as a photosensitizer, is a molecule that, after absorbing light, transfers its excitation energy to an acceptor molecule. This energy transfer can lead to the acceptor molecule reaching an excited state and subsequently undergoing a specific chemical transformation, such as isomerization or cycloaddition. For a molecule to act as an effective energy donor, it must possess certain photophysical properties, most notably a sufficiently high triplet-state energy and a high efficiency of intersystem crossing from the initial excited singlet state to the triplet state.

The photochemical behavior of acetophenones can be complex, often involving competing processes such as Norrish Type I and Type II reactions, in addition to energy transfer. wikipedia.orgrsc.orgnih.gov The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to radical species. wikipedia.org The Norrish Type II reaction is an intramolecular process that involves the abstraction of a gamma-hydrogen atom by the excited carbonyl group. rsc.org The presence of ortho-hydroxyl and methoxy substituents in this compound could potentially influence the pathways of these intramolecular reactions, which would compete with intermolecular energy transfer processes.

Future Research Directions and Perspectives

Elucidation of Novel Biological Pathways and Targets

While initial studies have hinted at the biological potential of 2-Hydroxy-2'-methoxyacetophenone derivatives, a significant opportunity lies in the comprehensive elucidation of their interactions with novel biological pathways and molecular targets. Future investigations are expected to move beyond preliminary screenings to pinpoint the specific enzymes, receptors, and signaling cascades modulated by these compounds. For instance, derivatives of 2'-hydroxychalcones, which can be synthesized from 2-hydroxyacetophenones, have shown promise as dual antioxidant and soybean lipoxygenase (LOX) inhibitory agents. nih.gov The exploration of their structure-activity relationships can reveal crucial insights into the features that govern their bioactivity. nih.gov

Furthermore, the synthesis of novel benzimidazole-derived carboxamides with methoxy (B1213986) and hydroxy substitutions has opened avenues for exploring their antiproliferative and antibacterial activities. mdpi.com A key focus will be on understanding how different substitution patterns on the benzimidazole (B57391) core influence their interactions with biological targets involved in oxidative stress and cell proliferation. mdpi.com Research into metal complexes of thiosemicarbazones derived from hydroxyacetophenones has also shown potential in antimicrobial and anticancer therapies, suggesting that the coordination of these ligands to metal ions can significantly enhance their biological effects. researchgate.net

Development of Advanced and Sustainable Synthetic Methodologies for Complex Derivatives

The synthesis of this compound and its complex derivatives is another area ripe for innovation. Current methods often involve multi-step procedures with the use of protecting groups. nih.gov Future research will likely focus on developing more advanced and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

One promising approach is the use of ultrasound-assisted reactions, which has been successfully employed in the Claisen-Schmidt condensation for the synthesis of 2'-hydroxy-chalcone derivatives. nih.gov This sonochemical method offers advantages in terms of reaction times and yields. nih.gov Another area of development is the use of phase-transfer catalysts for the selective methylation of dihydroxyacetophenones, which can provide a more industrially viable and cost-effective route to compounds like 2-hydroxy-4-methoxyacetophenone. google.com

Moreover, green chemistry approaches are being explored for the synthesis of related structures like flavones from 2-hydroxy acetophenone (B1666503). researchgate.net These methods aim to minimize the use of hazardous reagents and solvents, contributing to a more sustainable chemical industry. The development of one-pot synthesis strategies and the use of novel catalytic systems will be crucial in streamlining the production of complex derivatives.

In-depth Mechanistic Understanding at the Atomic and Molecular Level

A deeper, atomic-level understanding of the reaction mechanisms and intermolecular interactions of this compound and its derivatives is fundamental to designing more effective molecules. Spectroscopic techniques, such as NMR and X-ray crystallography, are invaluable tools in this endeavor. For example, single-crystal X-ray diffraction studies have been used to determine the precise molecular structure of derivatives like N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine (B178648), revealing details about its conformation and hydrogen bonding patterns. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are also being employed to gain insights into the electronic structure, stability, and reactivity of these molecules. researchgate.net These computational methods can help to elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's chemical reactivity and its ability to participate in intermolecular interactions. researchgate.net By combining experimental and theoretical approaches, researchers can build a comprehensive picture of the structure-property relationships that govern the behavior of these compounds.

Computational Design and Predictive Modeling for Bioactivity and Reactivity

The use of computational design and predictive modeling is set to revolutionize the discovery and development of new bioactive and reactive derivatives of this compound. In silico techniques, including molecular docking, can be used to predict how these molecules will bind to specific biological targets, such as enzymes and receptors. nih.gov This allows for the rational design of new compounds with enhanced activity and selectivity.

For example, molecular docking studies have been used to explore the binding of 2'-hydroxy-chalcone derivatives to the active site of soybean lipoxygenase, providing insights into the key interactions that contribute to their inhibitory activity. nih.gov Similarly, computational methods can be used to predict the pKa values of molecules, which is crucial for designing drugs that are selectively active in specific physiological environments, such as inflamed tissues. chapman.educhapman.edu

Predictive models can also be developed to estimate various physicochemical properties and toxicological profiles of new derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. This data-driven approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming laboratory experiments.

Exploration of New Application Areas in Emerging Technologies and Interdisciplinary Fields

Beyond their traditional applications in pharmaceuticals and fragrances, derivatives of this compound hold potential for use in a variety of emerging technologies and interdisciplinary fields. Their unique electronic and photophysical properties could be harnessed in the development of new materials for optoelectronics, such as organic light-emitting diodes (OLEDs) or sensors.

The ability of these compounds to form metal complexes also opens up possibilities in the field of materials science. researchgate.net For instance, metal complexes with specific magnetic or catalytic properties could be designed for applications in data storage, catalysis, or environmental remediation. The inherent antioxidant properties of some derivatives could also be exploited in the development of advanced food packaging materials or cosmetics.

Furthermore, the intersection of chemistry with nanotechnology could lead to the development of novel drug delivery systems or diagnostic tools based on these compounds. By integrating this compound derivatives into nanoscale platforms, it may be possible to achieve targeted delivery to specific cells or tissues, enhancing their therapeutic efficacy while minimizing side effects. The exploration of these new frontiers will require close collaboration between chemists, biologists, materials scientists, and engineers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-2'-methoxyacetophenone, and how can reaction conditions be optimized?

  • Methodology : A common approach involves alkylation of 2-hydroxyacetophenone derivatives using dimethyl sulfate in acetone with potassium carbonate as a base (reflux for ~20 minutes). Post-reaction purification via silica gel column chromatography with dichloromethane as an eluent yields 93–95% purity . Optimization includes adjusting stoichiometry (e.g., excess methylating agent) and monitoring reaction progress via thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify methoxy (δ3.8\delta \sim3.8 ppm) and hydroxy groups (δ12.5\delta \sim12.5 ppm for intramolecular hydrogen bonding) .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, O-H stretch at ~3200 cm1^{-1}) .
  • GC-MS : Assess purity (>95% by area%) and detect volatile impurities .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in chloroform or ethyl acetate. Solubility testing should follow a stepwise protocol: dissolve 10 mg in 1 mL solvent, vortex, and centrifuge. Adjust ratios based on experimental needs (e.g., bioassays requiring DMSO stock solutions) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store in airtight, light-resistant containers under desiccation at 20-20^\circC. Avoid moisture and oxygen exposure to prevent hydrolysis or oxidation. Regular stability checks via HPLC are recommended .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are its applications in coordination chemistry?

  • Methodology : The compound’s phenolic and ketone groups enable chelation with metals like Cu(II). For example, Schiff base ligands derived from similar hydroxyacetophenones form stable complexes characterized by X-ray crystallography and cyclic voltammetry. Applications include catalysis or antimicrobial agents .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology : Use HPLC with a C18 column and UV detection (λ=254\lambda = 254 nm) to separate impurities (e.g., residual starting materials). Validate methods per ICH guidelines, ensuring limits of detection (LOD) < 0.1%. Cross-validate with NMR for structural confirmation of unknown peaks .

Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) influence the biological activity of this compound derivatives?

  • Methodology : Compare antifungal/antioxidant activities of analogs (e.g., 2',6'-dihydroxy-4'-methoxy vs. 5-chloro-2-hydroxy derivatives) using microdilution assays (MIC values) and ROS scavenging tests (e.g., DPPH assay). Structure-activity relationships (SAR) can be modeled via DFT calculations .

Q. What strategies resolve spectral data contradictions for this compound in complex mixtures?

  • Methodology : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals in mixtures. For example, HMBC correlations can differentiate between methoxy (δ3.8\delta \sim3.8 ppm) and aromatic protons. Cross-reference with NIST spectral databases for validation .

Q. How can degradation pathways of this compound under oxidative stress be studied?

  • Methodology : Expose the compound to H2_2O2_2/UV light and analyze degradation products via LC-MS. Identify major fragments (e.g., quinone derivatives) and propose mechanisms using kinetic studies (Arrhenius plots) .

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2-Hydroxy-2'-methoxyacetophenone

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